molecular formula C9H9N3S B8362895 4-(6-methylpyridin-3-yl)-1,3-thiazol-2-amine

4-(6-methylpyridin-3-yl)-1,3-thiazol-2-amine

Cat. No.: B8362895
M. Wt: 191.26 g/mol
InChI Key: NAFKXHMLGSTKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-methylpyridin-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both a pyridine and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methylpyridin-3-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(6-methylpyridin-3-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(6-methylpyridin-3-yl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-methylpyridin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(6-methylpyridin-3-yl)-1,3-thiazol-2-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the pyridine and thiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that may not be present in other similar compounds .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

4-(6-methylpyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H9N3S/c1-6-2-3-7(4-11-6)8-5-13-9(10)12-8/h2-5H,1H3,(H2,10,12)

InChI Key

NAFKXHMLGSTKAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CSC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL round-bottomed flask was charged with methyl 6-methylnicotinate (3.0 g, 20 mmol), chloroiodomethane (7.1 ml, 97 mmol), and 50 mL of THF. After cooling to −78° C., a freshly prepared solution of LDA (1M in THF made from diisopropylamine (14 ml, 99 mmol) and BuLi (39 ml, 97 mmol)) was added drop-wise over 1.5 h. After that time, the reaction was quenched with a solution of 5 mL HOAc in 15 mL of THF. The mixture was warmed to rt and diluted with sat. aq. NaHCO3. The mixture was concentrated then portioned between EtOAc and water. The organic layer was separated, dried over MgSO4, filtered, and concentrated to give a brown oil. To this oil was added thiourea (1.5 g, 20 mmol), NaOAc (4.9 g, 60 mmol) and 30 mL of EtOH. The mixture was heated at 80° C. for 15 min then cooled to rt. The mixture was concentrated in vacuo then diluted with water and EtOAc. The layers were separated and the organics were dried (MgSO4), filtered and concentrated to give an oil. Purification by MPLC (80 g, 10-100% EA/Hex) gave 4-(6-methylpyridin-3-yl)thiazol-2-amine as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
4.9 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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